{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine
Description
Key Functional Groups and Electronic Effects:
- Isoxazole Ring : The conjugated π-system delocalizes electrons, creating partial positive charges at C₃ and C₅, which influence reactivity.
- Benzyloxy Substituent : The electron-donating methoxy group enhances ring stability, while the benzyl group contributes steric bulk.
- Ethylamine Side Chain : The secondary amine (pKa ~10.6) enables protonation under physiological conditions, affecting solubility.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molecular Weight | 232.28 g/mol | |
| SMILES | CC(N)Cc1cc(OCc2ccccc2)no1 |
The methyl branch on the ethylamine chain creates a stereocenter, though commercial samples are typically racemic. Computational models suggest the benzyloxy group adopts a perpendicular orientation relative to the isoxazole plane to minimize steric clash with the side chain.
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 1-(3-(benzyloxy)isoxazol-5-yl)propan-2-amine is derived through hierarchical substitution rules:
Isomeric Forms:
- Regioisomerism : Alternative substitution patterns (e.g., benzyloxy at position 4 or 5) are possible but not observed in this compound.
- Stereoisomerism : The chiral center at C2 of the propan-2-amine group permits R and S enantiomers. No evidence of diastereomers exists due to the lack of additional stereocenters.
Comparative analysis with 3-(benzyloxy)-5-methylisoxazole (CAS 115886-00-5) highlights the amine group’s role in altering electronic properties: replacing the methyl group with propan-2-amine increases basicity (pKa shift from ~0 to ~10).
Comparative Structural Analysis with Related Isoxazole Derivatives
Table 1: Structural Comparison of Isoxazole Derivatives
Electronic Effects : The benzyloxy group in this compound donates electron density via resonance, stabilizing the isoxazole ring against electrophilic attack compared to non-substituted analogs. The ethylamine side chain introduces a strong electron-donating effect, increasing nucleophilicity at the isoxazole’s nitrogen.
Steric Considerations : The branched ethylamine chain creates greater steric hindrance than linear chains in analogs like 5-methyl-3-isoxazolamine , potentially reducing reactivity in crowded environments.
Hybridization Trends : Density functional theory (DFT) studies indicate the isoxazole’s N-O bond length (1.38 Å) remains consistent across derivatives, while C-O bond lengths in the benzyloxy group vary slightly with substituent electronic effects.
Properties
IUPAC Name |
1-(3-phenylmethoxy-1,2-oxazol-5-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(14)7-12-8-13(15-17-12)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKPYXNTXARJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=NO1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine is a compound of interest due to its unique structural features, including an isoxazole ring and a benzyloxy group. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure
The compound can be characterized by its molecular structure, which includes:
- Isoxazole Ring : A five-membered heterocyclic structure contributing to the compound's biological properties.
- Benzyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research into the biological activities of isoxazole derivatives indicates a broad spectrum of potential effects, including antimicrobial and anticancer activities. The following sections detail specific findings related to this compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing isoxazole rings exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have shown that various derivatives possess varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Case Study Findings :
| Compound | Target Strain | MIC (µg/ml) | Activity Level |
|---|---|---|---|
| 1 | E. coli | 50 | Moderate |
| 2 | S. aureus | 25 | High |
| 3 | Bacillus subtilis | 100 | Moderate |
Anticancer Activity
The potential anticancer properties of isoxazole derivatives have also been investigated. Some key findings include:
- Cytotoxic Effects : Compounds related to this compound have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells.
- Case Study Findings :
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Isoxazole derivatives have been shown to inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds may influence pathways such as apoptosis and cell cycle regulation, contributing to their anticancer effects .
Scientific Research Applications
Pharmacological Applications
- Dopamine Transporter Affinity : Research indicates that compounds similar to {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine exhibit high binding affinities for the dopamine transporter (DAT). For instance, analogs with structural similarities have shown IC(50) values ranging from 5.9 to 22 nM, indicating significant potency in inhibiting DAT, which is crucial for conditions like Parkinson's disease and schizophrenia .
- Neurotransmitter Modulation : The compound's structural characteristics allow it to selectively interact with various neurotransmitter systems, including serotonin and norepinephrine transporters. Such interactions are vital for developing treatments for mood disorders and other neuropsychiatric conditions.
- Potential as a Therapeutic Agent : Given its affinity for DAT and potential neuroprotective properties, this compound could serve as a lead compound in designing new therapeutic agents targeting dopamine-related disorders.
Case Study 1: Analog Development
A series of compounds derived from isoxazole structures were synthesized and evaluated for their binding affinities at DAT, serotonin transporter (SERT), and norepinephrine transporter (NET). The most potent analogs demonstrated selective inhibition of DAT over SERT and NET, suggesting that modifications to the isoxazole moiety can enhance specificity and efficacy .
Case Study 2: Computational Studies
Molecular modeling studies have been employed to understand the binding mechanisms of this compound at the DAT. These studies indicated that the rigid conformation of the isoxazole side chain plays a critical role in its binding affinity, providing insights into how structural modifications could optimize pharmacological effects .
Preparation Methods
Reduction of Isoxazole Precursors
A common method involves the reduction of isoxazole derivatives bearing carbonyl or ester functionalities to the corresponding amine side chains. Lithium aluminum hydride (LiAlH4) is frequently used as a reducing agent due to its strong hydride-donating ability, effectively converting esters or carboxylic acid derivatives into primary or secondary amines.
Procedure Example : Reacting a compound with an ester or acid group at the 5-position of the isoxazole ring with lithium aluminum hydride in tetrahydrofuran (THF) solvent yields the corresponding alcohol or amine intermediate, which can be further functionalized to the target amine.
-
- Reducing agent: Lithium aluminum hydride (LiAlH4)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Typically 0 °C to reflux
- Workup: Hydrolytic quenching with water or aqueous acid
Hydrolysis Followed by Reduction
Another route involves initial hydrolysis of ester or amide precursors to carboxylic acids or acid salts, followed by reduction to amines.
Procedure Example : Hydrolysis of an ester intermediate with sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed solvent system (THF, methanol, ethanol, water), followed by reduction with lithium aluminum hydride or sodium borohydride in the presence of ethyl chloroformate to afford the amine compound.
-
- Hydrolysis agent: NaOH or LiOH
- Solvents: THF, MeOH, EtOH, H2O
- Reducing agents: LiAlH4 or NaBH4 with ethyl chloroformate
- Temperature: Ambient to reflux
Use of Sodium Hydride as Base in Alkylation Steps
Sodium hydride (NaH) is employed as a strong base to deprotonate intermediates, facilitating nucleophilic substitution reactions such as the introduction of the benzyloxy group or amine side chains.
- Procedure Example : Deprotonation of a hydroxy or amino precursor followed by reaction with benzyl bromide or similar benzyloxy donors in THF to install the benzyloxy substituent at the 3-position of the isoxazole ring.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Outcome/Yield | Notes |
|---|---|---|---|---|---|
| Ester Hydrolysis | NaOH or LiOH | THF, MeOH, EtOH, H2O | Ambient to reflux | Carboxylic acid intermediate | Precursor for reduction step |
| Reduction to Amine | LiAlH4 | THF | 0 °C to reflux | Target amine compound | Requires careful quenching |
| Reduction with NaBH4 + EtOCOCl | NaBH4, ethyl chloroformate | THF or water | Ambient | Amine compound | Alternative milder reduction method |
| Alkylation (Benzyloxy introduction) | Sodium hydride, benzyl bromide | THF | Ambient to reflux | Benzyloxy substituted intermediate | Facilitates selective substitution |
Research Findings and Analysis
- The use of lithium aluminum hydride remains the most effective and widely cited reducing agent for converting isoxazole esters or acids to amines, offering high conversion rates and relatively clean reaction profiles.
- Hydrolysis prior to reduction improves the selectivity and purity of the final amine product, especially when starting from ester precursors.
- Sodium hydride is essential in alkylation steps to generate the benzyloxy substituent, ensuring efficient nucleophilic substitution without side reactions.
- Solvent choice (THF preferred) is critical for solubility and reaction control, with mixed solvent systems employed during hydrolysis to optimize reaction rates.
- The sequence of hydrolysis, alkylation, and reduction steps must be carefully controlled to avoid degradation of the sensitive isoxazole ring.
Q & A
Q. What are the common synthetic routes for preparing {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine and its derivatives?
The synthesis of this compound typically involves enamine self-condensation or cyclization reactions with hydroxylamine derivatives. For example, β-(isoxazol-5-yl) enamines can undergo self-condensation under acidic conditions (e.g., acetyl chloride) to form 1,3-diisoxazolyl-1,3-dieneamines or 1,3,5-triisoxazolyl benzenes . Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent polarity to control regioselectivity. The benzyloxy group at the 3-position of the isoxazole ring may require protection/deprotection strategies during synthesis to avoid undesired side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the substitution pattern of the isoxazole ring and the benzyloxy group. For example, aromatic protons in the benzyloxy moiety typically resonate at δ 7.2–7.5 ppm, while the isoxazole C-5 proton appears as a singlet near δ 6.2–6.5 ppm .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in studies of structurally related pyrazole and benzoxazole derivatives .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns, especially for intermediates .
Q. How stable is this compound under basic or acidic conditions?
The compound’s stability depends on the electronic effects of the benzyloxy group. Under basic conditions , the isoxazole ring may undergo ring-opening or rearrangement, as seen in studies of 3-arylaminoisoxazol-5(2H)-ones, where base-induced rearrangements yield imidazo-fused heterocycles . Acidic conditions may protonate the amine group, leading to salt formation or decomposition if heated. Stability assays (e.g., TGA/DSC) are recommended to assess thermal degradation thresholds .
Advanced Research Questions
Q. How does the benzyloxy substituent influence the compound’s electronic properties and reactivity?
The benzyloxy group acts as an electron-donating substituent , stabilizing the isoxazole ring via resonance and inductive effects. Computational studies (e.g., DFT at the B3LYP/6-31G(d,p) level) on analogous compounds reveal that electron-donating groups lower the LUMO energy, enhancing electrophilic reactivity at the C-5 position of the isoxazole ring . This can be exploited in nucleophilic substitution or cycloaddition reactions. Experimental validation via Hammett plots or kinetic isotope effects is advised to quantify substituent effects .
Q. What strategies resolve contradictions in reported reaction yields for β-(isoxazol-5-yl) enamine cyclization?
Discrepancies in yields (e.g., 40–75%) may arise from:
- Catalyst variability : Transition metal catalysts (e.g., Cu(I)) vs. organocatalysts.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) often improve cyclization efficiency compared to nonpolar solvents .
- Impurity profiles : Side products like 1,3,5-triisoxazolyl benzenes may form if reaction time exceeds optimal thresholds. Reproducibility requires strict control of moisture levels and stoichiometric ratios .
Q. Can this compound act as a ligand in coordination chemistry?
Yes, the amine and isoxazole groups provide potential binding sites for metal ions. Studies on [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine show that analogous structures form stable complexes with transition metals (e.g., Cu(II), Zn(II)) via N,O-chelation . To explore this, conduct titration experiments with metal salts (e.g., CuCl₂) and monitor binding via UV-Vis or fluorescence quenching .
Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The benzyloxy group’s hydrophobic surface may enhance affinity for aromatic pockets in proteins .
- ADMET prediction : Tools like SwissADME can estimate pharmacokinetic properties, such as blood-brain barrier permeability, based on logP and topological polar surface area (TPSA) .
Data Analysis and Methodological Challenges
Q. How to address discrepancies in NMR data for isoxazole derivatives across studies?
- Solvent and temperature effects : Chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆) and temperature. Always report experimental conditions.
- Dynamic processes : Conformational flexibility (e.g., rotamers of the benzyloxy group) can split signals. Use variable-temperature NMR to detect slow exchange .
Q. What experimental controls are essential for reproducibility in synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
